molecular formula C20H16N4O5 B14675636 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine CAS No. 38293-78-6

1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine

Cat. No.: B14675636
CAS No.: 38293-78-6
M. Wt: 392.4 g/mol
InChI Key: FGTRYDSNXYDDDD-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a phenyl ring substituted with nitro groups and a phenoxy-phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst depending on the specific reaction
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydrazine
  • 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazone
  • 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazide

Uniqueness

1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro groups and a hydrazine moiety makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

38293-78-6

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

2,4-dinitro-N-[(2-phenoxy-1-phenylethylidene)amino]aniline

InChI

InChI=1S/C20H16N4O5/c25-23(26)16-11-12-18(20(13-16)24(27)28)21-22-19(15-7-3-1-4-8-15)14-29-17-9-5-2-6-10-17/h1-13,21H,14H2

InChI Key

FGTRYDSNXYDDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COC3=CC=CC=C3

Origin of Product

United States

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